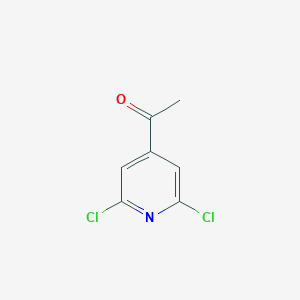

1-(2,6-Dichloropyridin-4-YL)ethanone

概要

説明

The compound 1-(2,6-Dichloropyridin-4-YL)ethanone is a chlorinated pyridine derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties. For instance, the synthesis of a chlorinated quinolin compound is described, which shares the chloropyridin moiety with our compound of interest . Additionally, the synthesis and characterization of a compound with a fluorobenzo[d]isoxazol moiety attached to a piperidin-ethanone structure are reported, which, although structurally different, involves similar synthetic strategies that could be relevant .

Synthesis Analysis

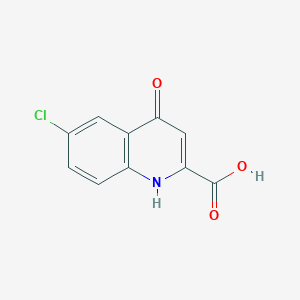

The synthesis of related compounds involves chlorination reactions and the use of reagents like POCl3, as seen in the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone . The click chemistry approach is also employed in the synthesis of complex organic molecules, as demonstrated in the synthesis of a compound with a hydroxymethyl-1H-1,2,3-triazol-1-yl moiety . These methods could potentially be adapted for the synthesis of 1-(2,6-Dichloropyridin-4-YL)ethanone.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using single crystal X-ray diffraction, which provides precise information about the arrangement of atoms within a crystal . Spectroscopic techniques such as FTIR, NMR, and MS are also utilized to characterize the molecular structure and confirm the identity of synthesized compounds .

Chemical Reactions Analysis

The papers discuss the reactivity of different functional groups in the context of forming co-crystals and synthesizing ligands for transition metals . For example, the formation of hydrogen-bonded units in co-crystals of 1,2-bis(pyridin-4-yl)ethane with alkoxybenzoic acids is described . The conversion of a hydroxymethylpyridine to a bromomethylpyridine and its further elaboration to tridentate ligands is also reported . These reactions provide a basis for understanding the reactivity of pyridine derivatives.

Physical and Chemical Properties Analysis

The physical properties such as thermal stability are analyzed using techniques like TGA and DSC . Chemical properties, including atomic charges, MEP, HOMO-LUMO, NBO, and global chemical reactivity descriptors, are examined using computational methods like DFT . These analyses are crucial for understanding the stability and reactivity of the compounds, which can be extrapolated to similar compounds like 1-(2,6-Dichloropyridin-4-YL)ethanone.

科学的研究の応用

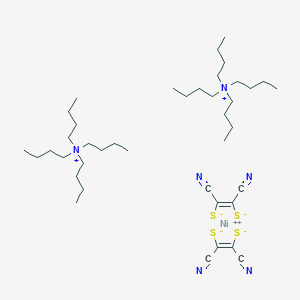

Synthesis and Catalytic Behavior

1-(2,6-Dichloropyridin-4-yl)ethanone has been used in the synthesis of NNN tridentate ligands, which, when coordinated with iron(II) and cobalt(II) dichloride, form complexes that show good catalytic activities for ethylene reactivity. These activities include both oligomerization and polymerization (Sun et al., 2007).

Biological Evaluation

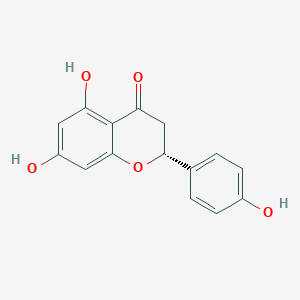

Compounds synthesized from 1-(2,6-Dichloropyridin-4-yl)ethanone, such as 6-(5-chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one, have shown excellent antimicrobial activities. The presence of chlorine as a substituent on the main nucleus contributes significantly to this activity (Sherekar et al., 2022).

Spectroscopic Characterization and Cytotoxic Studies

1-(2,6-Dichloropyridin-4-yl)ethanone derivatives have been synthesized and characterized using various spectroscopic methods. Cytotoxicity evaluations and docking studies for these compounds have been carried out, indicating potential applications in pharmacokinetics and biological studies (Govindhan et al., 2017).

Synthesis and Antimicrobial Activity

In another study, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, synthesized from 1-(2,6-Dichloropyridin-4-yl)ethanone, demonstrated significant antimicrobial activity, with minimum inhibitory concentration values ranging from 30.2 - 43.2 μg cm-3. This indicates the potential use of such compounds in developing new antimicrobial agents (Salimon et al., 2011).

Fluorescence Emission and Materials Science Applications

A study reported the synthesis of poly-functionalized nicotinonitriles incorporating pyrene and fluorene moieties using 1-(2,6-Dichloropyridin-4-yl)ethanone. These compounds showed strong blue-green fluorescence emission, suggesting their potential application in materials science, especially for creating environmentally sensitive fluorophores (Hussein et al., 2019).

Safety And Hazards

The safety information available indicates that 1-(2,6-Dichloropyridin-4-YL)ethanone may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

特性

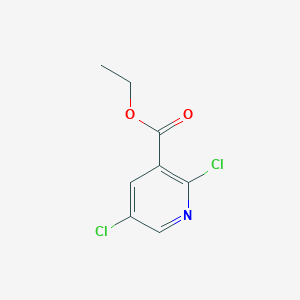

IUPAC Name |

1-(2,6-dichloropyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQBYWORWVMKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dichloropyridin-4-YL)ethanone | |

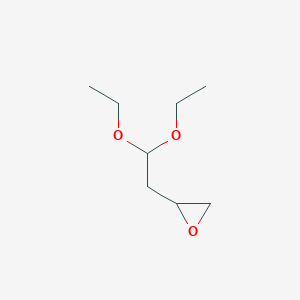

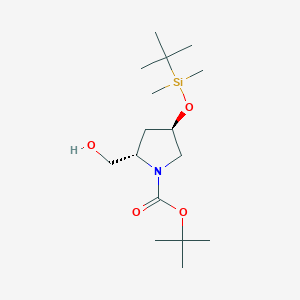

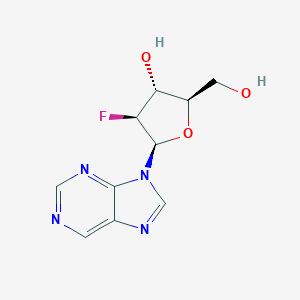

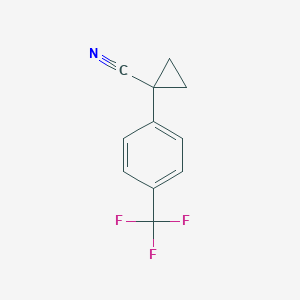

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)

![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B180269.png)

![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B180270.png)

![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)